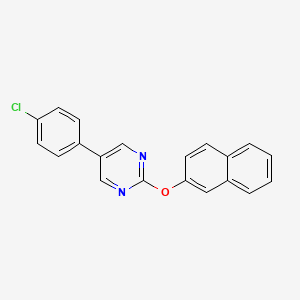

![molecular formula C11H13ClN2S B2748762 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049769-51-8](/img/structure/B2748762.png)

3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

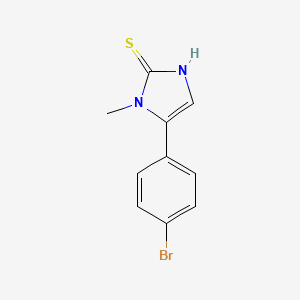

Chemical compounds with similar structures often share similar properties. For example, compounds with a thiazole ring, like the one in your compound, are often found in various pharmaceuticals due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its molecular structure. Compounds with similar structures to yours, such as 4(3H)-quinazolinones, have been found to undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting point and solubility, are determined by its molecular structure. For instance, a compound with a similar structure, 3,4-methylenedioxymethamphetamine, has a melting point of 147-153°C and is soluble in water .科学的研究の応用

Decarboxylation of Pyruvate by Thiamine Analogues

This study explored the use of thiamine analogues, including derivatives similar to the compound , for the decarboxylation of pyruvate. Thiamine hydrochloride and related compounds were tested without further purification, indicating their potential in biochemical processes (Yount & Metzler, 1959).

Reaction with Isothiocyanates to Access Novel Spiro-Linked Compounds

In this research, compounds like the one reacted with alkyl or aryl isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. This demonstrates its utility in synthesizing new chemical structures with potential biological activities (Klásek et al., 2010).

HIV-1 Reverse Transcriptase Inhibition

A series of derivatives including 3-methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene analogs were synthesized and evaluated for their activity against HIV-1 reverse transcriptase. These findings suggest the potential of such compounds in antiviral research (Meleddu et al., 2016).

Synthesis of Thiazole Derivatives

The study focused on the synthesis of thiazole derivatives, including those related to the compound . This work highlights the compound's role in the formation of new chemical entities with potential applications in various fields (Fajkusová & Pazdera, 2005).

Enantioselective Hydrophosphonylation of Cyclic Imines

This research demonstrated the enantioselective hydrophosphonylation of cyclic imines, including thiazoline derivatives. The study underscores the compound's utility in producing pharmaceutically significant molecules with high enantiomeric purities (Gröger et al., 1996).

Synthesis of Thiazolidin-4-ones

The study involved the regioselective synthesis of novel 2-(phosphoryl)methylidenethiazolidine-4-ones. This research highlights the compound's role in synthesizing structurally diverse molecules with potential applications in various scientific fields (Kozlov et al., 2005).

Antimicrobial Activity

The compound was used to synthesize derivatives that were evaluated for their antibacterial activity. This underscores its potential in the development of new antimicrobial agents (Hussein & Azeez, 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-9-2-4-10(5-3-9)8-13-6-7-14-11(13)12;/h2-7,12H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIWDZZMCGAPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CSC2=N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)

![1-(3-Fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2748685.png)

![2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B2748695.png)

![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.3]hexane](/img/structure/B2748701.png)